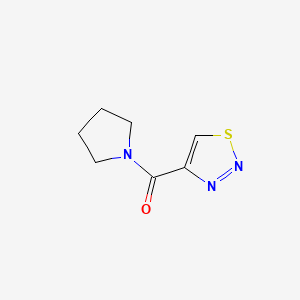
4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole (PCT) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. PCT has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Drug Discovery
In the realm of drug discovery, the pyrrolidine ring, a component of 4-(Pyrrolidine-1-carbonyl)-1,2,3-thiadiazole, is a common scaffold used to develop new medications. Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of drug molecules . This has led to the creation of bioactive molecules with target selectivity for treating human diseases.
Biochemistry
The pyrrolidine scaffold is instrumental in studying enzyme inhibition, which is crucial in understanding biochemical pathways. For instance, derivatives of pyrrolidine have been synthesized as potential anti-Alzheimer’s agents targeting BACE1, an enzyme involved in the production of amyloid plaques .
Physiology
In physiological research, the pyrrolidine derivatives are used to investigate the effects of compounds on various bodily functions. They play a role in studying the mechanisms of drug action and the physiological responses to different environmental stressors.
Neuroscience
Pyrrolidine derivatives are valuable in neuroscience for their potential effects on the central nervous system. They can be used to study the impact of drugs on neurological pathways and receptors .
Protein Research
The pyrrolidine ring’s ability to bind to proteins and influence the activity of enzymes or receptors makes it a valuable tool in protein research. It helps in understanding the interaction between small molecules and proteins, which is fundamental in the development of new therapeutics .
Plant Growth and Development
Research into the effects of environmental stressors on plant growth often utilizes pyrrolidine derivatives. These compounds can help in understanding how plants respond to various external factors, potentially leading to the development of more resilient crop varieties.
Oxidative Stress Research
Oxidative stress plays a significant role in the pathology of many diseases. Pyrrolidine derivatives are used to study the effects of oxidative stress on cells, which is vital for developing strategies to combat oxidative damage.
Antimicrobial and Antibacterial Applications
The structural diversity of pyrrolidine derivatives allows for the creation of compounds with antimicrobial and antibacterial properties. Research in this area focuses on developing new agents that can effectively combat resistant strains of bacteria .
Mecanismo De Acción
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to targetDipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, potentially leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with dpp4, it may influence theglucose metabolism pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of similar pyrrolidine derivatives are generally influenced by factors such as the compound’s structure, stereochemistry, and the presence of functional groups .
Result of Action
Similar pyrrolidine derivatives have been reported to exhibit various biological activities, including anti-diabetic effects, potentially through the inhibition of dpp4 .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action .
Propiedades
IUPAC Name |
pyrrolidin-1-yl(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c11-7(6-5-12-9-8-6)10-3-1-2-4-10/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVMGHUEYWDLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

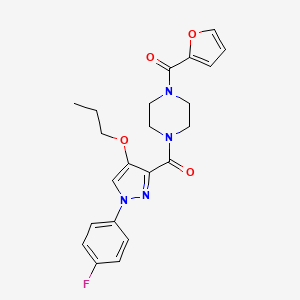
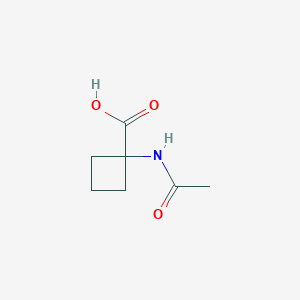
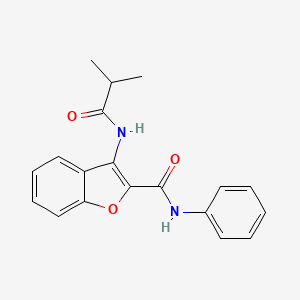
![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)
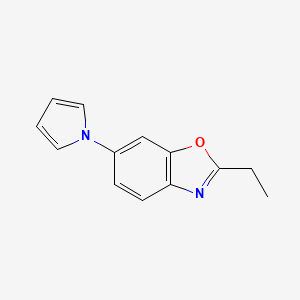
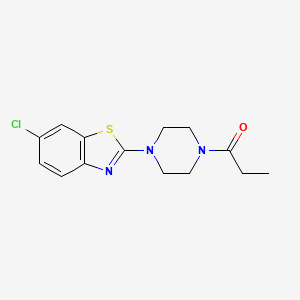
![2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B2992123.png)
![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2992125.png)
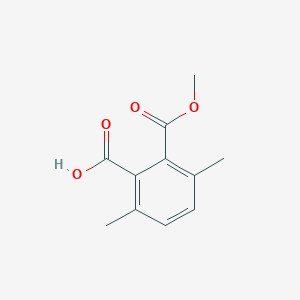
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)
![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)
